(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid
(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid
An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
Brand Name:
Vulcanchem
CAS No.:
28875-92-5
VCID:
VC0114050
InChI:
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1
SMILES:
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Molecular Formula:
C10H14N2O4
Molecular Weight:
226.23 g/mol
(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid
CAS No.: 28875-92-5
Reference Standards
VCID: VC0114050
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
CAS No. | 28875-92-5 |
---|---|
Product Name | (R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid |
Molecular Formula | C10H14N2O4 |
Molecular Weight | 226.23 g/mol |
IUPAC Name | (2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
Standard InChI | InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1 |
Standard InChIKey | TZFNLOMSOLWIDK-SNVBAGLBSA-N |
Isomeric SMILES | C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Canonical SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Description | An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself. |
Synonyms | α-Hydrazino-3,4-dihydroxy-α-methyl-benzenepropanoic Acid;_x000B_D-α-hydrazino-3,4-dihydroxy-α-methyl-hydrocinnamic Acid;_x000B_MK485; |
PubChem Compound | 676113 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume